molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2357366
CAS No.: 1211596-61-0
M. Wt: 277.368
InChI Key: UPRQOXULXDFABD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H23N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQOXULXDFABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with 2-nitroaniline, followed by reduction and subsequent protection of the amine group with a tert-butyl ester. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate has shown potential in drug development due to its biological activity:

  • Enzyme Inhibition : The compound has been demonstrated to inhibit specific enzymes by binding to their active sites, affecting metabolic pathways and potentially leading to therapeutic applications.
  • Cell Signaling Modulation : It modulates key signaling molecules, influencing cellular responses and gene expression. This modulation can alter cellular metabolism and energy production.

Biological Research

In biological studies, this compound serves as a model for investigating the pharmacokinetics and pharmacodynamics of related molecules. Its interactions with various biological targets make it valuable for understanding disease mechanisms.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its reactivity and versatility. Its unique structure makes it suitable for developing new chemical entities that can be applied across various industries.

Case Study 1: Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A study highlighted its potential as a therapeutic agent in treating inflammatory diseases through enzyme inhibition pathways .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-[(2-morpholinoethyl)amino]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate derivatives

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate (CAS Number: 1211596-61-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N3O2, with a molecular weight of 277.36 g/mol. The compound features a pyrrolidine ring, an aminophenyl group, and a tert-butyl ester, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This action prevents substrate binding and subsequent catalytic activity, influencing metabolic pathways.
  • Cell Signaling Modulation : It modulates key signaling molecules, affecting cellular responses and gene expression. This modulation can lead to alterations in cellular metabolism and energy production .

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Amino Acid Metabolism : The compound may influence amino acid-related pathways, potentially impacting protein synthesis and cellular function.
  • Nitroaromatic Compound Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit antimicrobial activity against various pathogens .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Type Description References
Antibacterial Potential activity against Gram-positive bacteria, including MRSA.
Enzyme Inhibition Inhibition of enzymes involved in metabolic pathways.
Cell Signaling Modulation of signaling pathways affecting gene expression and cellular metabolism.
Pharmacological Potential Possible applications in drug development targeting specific receptors or enzymes.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antibacterial Activity Study : A series of pyrrolidine derivatives were synthesized and tested for antibacterial properties. Compounds similar to this compound exhibited significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Interaction Analysis : Research indicated that related compounds could inhibit specific enzymes linked to metabolic diseases. The interaction mechanism involved competitive inhibition at the enzyme's active site, leading to decreased substrate conversion rates .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Its structural features make it a candidate for drug development aimed at treating bacterial infections or metabolic disorders.
  • Biological Studies : The compound can serve as a model for studying the interactions between pyrrolidine derivatives and biological targets, enhancing the understanding of structure–activity relationships (SARs) .

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